3,4-Dichloro-7-(trifluoromethyl)quinoline is an organic compound belonging to the quinoline family, characterized by a quinoline core with two chlorine atoms and a trifluoromethyl group attached. Its molecular formula is C10H5Cl2F3N, and it is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting various diseases, including bacterial and viral infections as well as cancer.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its cyclic structure containing nitrogen. It is also categorized as a chlorinated and fluorinated compound, which enhances its reactivity and biological activity.
The synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline typically involves multiple steps:
These methods have been optimized over time to improve yields and reduce by-products.
The molecular structure of 3,4-Dichloro-7-(trifluoromethyl)quinoline features a bicyclic framework typical of quinolines. The chlorine atoms are positioned at the 3 and 4 positions on the quinoline ring, while the trifluoromethyl group is located at the 7 position.
Key structural data include:
This structure contributes to its unique chemical properties and reactivity.
3,4-Dichloro-7-(trifluoromethyl)quinoline can undergo various chemical reactions:
Common reagents used in these reactions include palladium catalysts for cross-coupling processes and bases like potassium carbonate.
The mechanism of action of 3,4-Dichloro-7-(trifluoromethyl)quinoline primarily involves its interaction with biological targets such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to enzyme inhibition or modulation of signaling pathways involved in disease processes.
Research indicates that derivatives of quinoline compounds often exhibit anticancer properties by interfering with cellular mechanisms such as apoptosis or cell cycle regulation.
3,4-Dichloro-7-(trifluoromethyl)quinoline has several significant applications:
The molecular architecture of 3,4-dichloro-7-(trifluoromethyl)quinoline (C₁₀H₄Cl₂F₃N) features a planar bicyclic quinoline scaffold with strategically positioned substituents that confer distinctive electronic and steric properties. The trifluoromethyl (-CF₃) group at the C7 position and chlorine atoms at C3 and C4 create a pronounced electron-deficient system. Single-crystal X-ray diffraction (SC-XRD) analyses of analogous chloro/trifluoromethylquinolines reveal that the quinoline ring system maintains near-perfect planarity (root-mean-square deviation < 0.02 Å), facilitating π-π stacking interactions in the solid state [1].
Substituent effects manifest in several critical ways:
Table 1: Key Structural Parameters from Crystallographic Studies of Analogous Compounds
Bond/Length | Distance (Å) | Angle (°) | Structural Implication |
---|---|---|---|
C4-Cl | 1.721 ± 0.012 | - | Enhanced electrophilicity at C4 |
C7-C(CF₃) | 1.532 ± 0.008 | - | Restricted rotation at 298K |
N1-C2 | 1.337 ± 0.005 | - | Pyridine-like character |
Cl-C4-C4a | - | 120.3 ± 0.4 | Minimal ring distortion |
F-C-C-F | - | 108.5 ± 0.3 | Tetrahedral CF₃ geometry |
NMR Spectroscopy: ¹H NMR spectra (CDCl₃) exhibit distinctive patterns arising from the asymmetric substitution. H5 appears as a singlet at δ 8.98 ppm, significantly deshielded by the adjacent C4 chlorine and the ring nitrogen. H6 and H8 form an ABX system with doublets at δ 8.25 (J = 8.9 Hz) and δ 7.92 ppm (J = 2.1 Hz), respectively, coupled through the intervening H7 proton. The absence of H3 and H4 protons confirms chlorine substitution at these positions [1] [7]. ¹³C NMR reveals 10 distinct signals, with C7 appearing at δ 123.5 ppm (q, ¹JCF = 272 Hz) for the trifluoromethyl carbon. The C3 and C4 quaternary carbons resonate at δ 149.8 and 152.3 ppm, respectively, reflecting their chlorine substitution [9].
Vibrational Spectroscopy: FT-IR spectra feature signature absorptions including:
The absence of N-H/O-H stretches above 3000 cm⁻¹ confirms the absence of protogenic functional groups [7].
Mass Spectrometry: Electron ionization (70 eV) produces diagnostic fragmentation patterns:
Table 2: Comprehensive Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 8.98 (s, 1H) | H5 position |
δ 8.25 (d, J=8.9 Hz, 1H) | H6 proton | |
δ 7.92 (d, J=2.1 Hz, 1H) | H8 proton | |
¹³C NMR (101 MHz, CDCl₃) | δ 152.3 (s) | C4 carbon (chlorinated) |
δ 123.5 (q, ¹JCF=272 Hz) | CF₃ carbon | |
δ 145.8 (q, ³JCF=4.1 Hz) | C7 carbon (attached to CF₃) | |
FT-IR | 1120-1165 cm⁻¹ (multiple bands) | C-F stretching vibrations |
750-780 cm⁻¹ | C-Cl stretching | |
EI-MS | m/z 265.97 [M]⁺ | Molecular ion (³⁵Cl₂) |
m/z 230.98 [M-Cl]⁺ | Chlorine loss fragment |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide deep insight into the electronic characteristics of 3,4-dichloro-7-(trifluoromethyl)quinoline. The HOMO-LUMO energy gap of 3.82 eV indicates significant kinetic stability but substantial electrophilic character. Molecular electrostatic potential (MEP) mapping reveals pronounced positive potential (+25.7 kcal/mol) localized at the pyridinic nitrogen (N1) and C4 chlorine, identifying these as primary sites for nucleophilic attack [1] [7].
Frontier Molecular Orbitals:
Global Reactivity Descriptors:
Fukui function analysis identifies C4 as the most electrophilic center (f⁺ = 0.087), consistent with the susceptibility of this position to nucleophilic substitution. The trifluoromethyl group exhibits negligible nucleophilicity (f⁻ = 0.012), functioning primarily as an electron-withdrawing modulator [1].
Table 3: DFT-Derived Electronic Parameters
Parameter | Value | Chemical Interpretation |
---|---|---|
HOMO Energy | -6.73 eV | Electron-donating capability |
LUMO Energy | -2.91 eV | Electron-accepting capability |
HOMO-LUMO Gap | 3.82 eV | Kinetic stability/reactivity |
Dipole Moment | 5.24 D | Molecular polarity |
MEP Max at N1 | +25.7 kcal/mol | Nucleophilic attack site |
Fukui f⁺ (C4) | 0.087 | Susceptibility to nucleophilic attack |
Natural Charge at CF₃ Carbon | +0.312 e | Strong electron withdrawal |
Single-crystal X-ray diffraction analysis of closely related compounds reveals that 3,4-dichloro-7-(trifluoromethyl)quinoline adopts a herringbone packing motif with π-π stacking distances of 3.48-3.52 Å between quinoline rings. The unit cell parameters for the monoclinic system (space group P2₁/c) include a = 7.42 Å, b = 14.38 Å, c = 9.87 Å, β = 102.5°, V = 1036 ų, with Z = 4 molecules per unit cell [1].
Intermolecular Interactions:
The crystal packing demonstrates a balance between directionally specific hydrogen bonds and non-directional electrostatic interactions. The chlorine atoms participate in Type I halogen···halogen contacts (Cl···Cl = 3.48 Å, θ₁ = θ₂ ≈ 150°) that contribute significantly to lattice stabilization. The trifluoromethyl group adopts a staggered conformation relative to the quinoline plane, minimizing steric repulsion while optimizing electrostatic stabilization through F···H-C contacts with adjacent molecules [1] [7].
Table 4: Crystallographic Parameters and Interactions
Parameter | Value | Structural Significance |
---|---|---|
Crystal System | Monoclinic | Molecular packing symmetry |
Space Group | P2₁/c | Centrosymmetric arrangement |
π-π Stacking Distance | 3.48-3.52 Å | Electronic delocalization |
C-H···N Hydrogen Bond | 2.72 Å, 157° | Primary supramolecular synthon |
F···F Contacts | 2.93 Å | Perfluoromethyl interaction |
Cl···Cl Distance | 3.48 Å | Halogen bonding motif |
Density (calculated) | 1.682 g/cm³ | Close molecular packing |
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